molecular formula C20H18N4O3S B2897808 methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 1788543-51-0

methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No. B2897808
M. Wt: 394.45
InChI Key: MALYTVSSJDGJTF-UHFFFAOYSA-N
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Description

“Methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of such compounds can be quite complex. For example, a related compound has a triclinic space group, with specific parameters for its crystal structure .


Chemical Reactions Analysis

Thiophene-based compounds undergo various chemical reactions. For instance, thiopropamine, a thiophene analogue of amphetamine, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research by Mohareb et al. (2004) discusses the synthesis of heterocyclic compounds using related chemical structures, focusing on generating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This approach underlines the versatility of such compounds in synthesizing diverse heterocyclic structures, potentially useful in drug development and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Applications

A study by El-Gaby et al. (2017) explores the anticancer potential of pyrazole derivatives. The synthesis of novel thiosemicarbazide, carbamothioate, 1,3,4-thiadiazole, azomethine, thiourea, bisthiourea, and imidazole derivatives containing pyrazole moiety and their evaluation against Ehrlich ascites carcinoma cells highlight the therapeutic potential of such compounds (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).

Electrochromic Properties

Aydın and Kaya (2013) investigated the electrochromic properties of novel copolymers containing carbazole. The study illustrates how compounds with thiophene and carbazole units can be used to develop materials with variable optical properties, useful in electronic display technologies (Aydın & Kaya, 2013).

Anti-Tumor Agents

Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents by Gomha, Edrees, and Altalbawy (2016) shows the potential of such compounds in medicinal chemistry, particularly in developing new anticancer drugs. Their work demonstrates the synthesis of these compounds and their promising activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).

Safety And Hazards

The safety and hazards of thiophene-based compounds depend on their specific structure and use. For example, some compounds might induce various nuclear features such as chromatin fragmentation and condensation .

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 4-[2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-27-20(26)15-6-4-14(5-7-15)19(25)21-8-9-23-10-11-24-18(23)13-16(22-24)17-3-2-12-28-17/h2-7,10-13H,8-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALYTVSSJDGJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate

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